1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Übersicht

Beschreibung

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride is a type of colorless to yellow crystalline solid . It has a neutral pH value and relatively low solubility . It has a wide range of applications in organic synthesis. It can be used as a catalyst, ligand, and intermediate . It plays a significant role in the synthesis of dopamine receptor antagonists, antibiotics, organic photovoltaic materials, photonic crystals, and other fields .

Synthesis Analysis

The synthesis of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

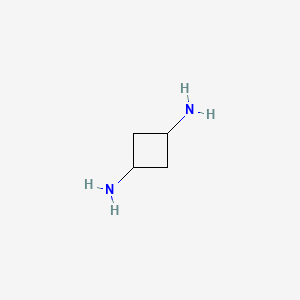

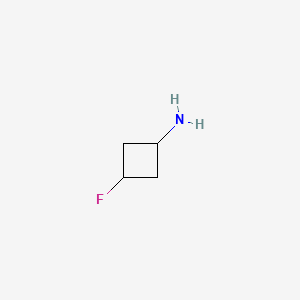

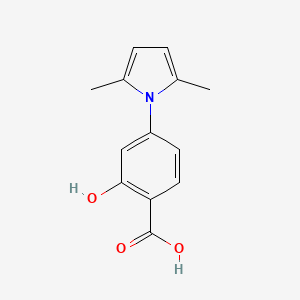

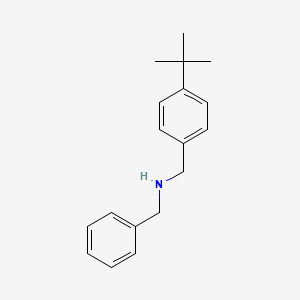

The molecular structure of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, are known for their diverse chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Self-Organization

A study focused on the self-organization processes of Cu^2+ complexes with [1 + 1] 1H-pyrazole azamacrocycles reveals the influence of chain length and metal:ligand ratio on the formation of dimeric binuclear Cu^2+ complexes. This research highlights the role of pyrazolate fragments in coordinating metal ions, leading to the self-assembly of macrocycles and the formation of complexes with varying nuclearities and geometries, which are significant in the development of molecular materials with potential applications in catalysis, magnetic materials, and molecular recognition (Lopera et al., 2020).

Organic Synthesis and Heterocyclic Chemistry

Research on the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines showcases the reactivity of pyrazol-5-amines in forming complex heterocyclic structures. This work contributes to the field of heterocyclic chemistry by providing new pathways for the synthesis of compounds that could have significant implications in drug discovery and development (Koyioni et al., 2014).

Material Science and Polymer Modification

A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, highlights its utility in creating amine-treated polymers. These modified polymers exhibit enhanced swelling properties and thermal stability, suggesting potential applications in biomedical fields such as drug delivery systems (Aly & El-Mohdy, 2015).

Anticancer Research

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity present a crucial application of pyrazole derivatives in medicinal chemistry. This research demonstrates the potential of such compounds to inhibit the growth of cancer cells, with specific derivatives showing potent activity against the MCF-7 human breast adenocarcinoma cell line. This opens up new avenues for the development of anticancer therapeutics (Abdellatif et al., 2014).

Wirkmechanismus

Target of Action

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative. Pyrazole derivatives have been found to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing leishmaniasis (Leishmania strains) and malaria (Plasmodium strains) .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets, leading to inhibition of the parasites’ growth and survival . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It’s known that pyrazole derivatives can interfere with the parasites’ metabolic pathways, disrupting their normal functions and leading to their death .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . These properties suggest that the compound can be well absorbed in the body, distributed to the site of action, and cross the blood-brain barrier, which could impact its bioavailability and efficacy .

Result of Action

The result of the action of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is the inhibition of the growth and survival of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases, contributing to the recovery of the infected individuals .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Zukünftige Richtungen

Given the wide range of applications of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride in organic synthesis and its role in the synthesis of various bioactive compounds, future research could focus on exploring its potential in the synthesis of new drugs and materials . Additionally, given its potent antileishmanial and antimalarial activities, further studies could investigate its potential as a pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Eigenschaften

IUPAC Name |

1,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-5(6)3-7-8(4)2;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJXZPNDEYXBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673951 | |

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

948571-57-1, 1185302-88-8 | |

| Record name | 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948571-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3021959.png)